3-Imidazol-1-yl-3-methyl-butan-1-ol

CYP inhibition drug metabolism imidazole selectivity

3-Imidazol-1-yl-3-methyl-butan-1-ol (CAS 279238-04-9) is a C8H14N2O 1-substituted imidazole derivative bearing a terminal primary alcohol and a gem‑dimethyl substituent at the C3 position of the butanol chain (MW 154.21 g/mol, polar surface area 38.05 Ų, predicted LogP 1.0006). The compound belongs to the broader class of N‑alkylimidazole alcohols that are utilized as synthetic intermediates for metal‑coordinating ligands, ionic‑liquid precursors, and pharmacologically active scaffolds.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B8402768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazol-1-yl-3-methyl-butan-1-ol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)(CCO)N1C=CN=C1
InChIInChI=1S/C8H14N2O/c1-8(2,3-6-11)10-5-4-9-7-10/h4-5,7,11H,3,6H2,1-2H3
InChIKeyCCWKIYKXSYXCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imidazol-1-yl-3-methyl-butan-1-ol – CAS 279238-04-9 Procurement & Selection Baseline


3-Imidazol-1-yl-3-methyl-butan-1-ol (CAS 279238-04-9) is a C8H14N2O 1-substituted imidazole derivative bearing a terminal primary alcohol and a gem‑dimethyl substituent at the C3 position of the butanol chain (MW 154.21 g/mol, polar surface area 38.05 Ų, predicted LogP 1.0006) [1]. The compound belongs to the broader class of N‑alkylimidazole alcohols that are utilized as synthetic intermediates for metal‑coordinating ligands, ionic‑liquid precursors, and pharmacologically active scaffolds [2]. Its quaternary carbon center adjacent to the imidazole ring distinguishes it from regioisomeric and chain‑shortened analogs, directly affecting lipophilicity, steric environment, and hydrogen‑bonding architecture.

Why Generic Substitution of 3-Imidazol-1-yl-3-methyl-butan-1-ol with In‑Class Imidazole Alcohols Is Not Straightforward


Within the family of 1‑substituted imidazole alcohols, minor structural variations—regioisomerism of the imidazole attachment, presence or absence of the gem‑dimethyl group, and alcohol class (primary vs. secondary)—produce substantial differences in lipophilicity, cytochrome P450 (CYP) isozyme selectivity, and hydrogen‑bonding capacity [1][2]. For example, the des‑methyl analog 3‑(1H‑imidazol‑1‑yl)butan‑1‑ol exhibits an XLogP3 of 0 versus 1.0006 for the target compound, translating to a roughly 10‑fold difference in computed octanol‑water partition . Likewise, systemic structure–activity studies on 1‑substituted imidazoles demonstrate that molecular weight thresholds (<200 vs. >300 Da) dictate CYP isoform inhibition patterns, meaning that a procurement decision based solely on imidazole‑alcohol class membership risks selecting a compound with an entirely different metabolic interaction profile [2]. These quantifiable divergences make blind interchange scientifically unsound.

Quantitative Differentiation Evidence for 3-Imidazol-1-yl-3-methyl-butan-1-ol Versus Its Closest Analogs


CYP Isozyme Selectivity Predicted by Low Molecular Weight – Differentiation from High‑MW 1‑Substituted Imidazoles

In a systematic comparative study of 14 1‑substituted imidazoles, CYP2E1 and CYP2A6 were exclusively inhibited (IC50 <5 µM) by compounds with molecular weights below approximately 200 Da, whereas CYP3A4/5 inhibition at IC50 <0.3 µM was restricted to imidazoles exceeding 300 Da [1]. With a molecular weight of 154.21 Da, 3‑imidazol‑1‑yl‑3‑methyl‑butan‑1‑ol falls squarely in the low‑MW CYP2E1/CYP2A6‑selective category, contrasting sharply with larger imidazole derivatives that preferentially target CYP3A4/5 [1]. This class‑level inference provides a rational basis for selecting this compound over higher‑MW 1‑substituted imidazoles when CYP2E1 or CYP2A6 modulation is the experimental objective.

CYP inhibition drug metabolism imidazole selectivity

Enhanced Lipophilicity from the Gem‑Dimethyl Group – LogP Comparison with the Des‑Methyl Analog

3‑Imidazol‑1‑yl‑3‑methyl‑butan‑1‑ol carries a gem‑dimethyl substituent at C3 that significantly increases its predicted lipophilicity relative to the des‑methyl analog 3‑(1H‑imidazol‑1‑yl)butan‑1‑ol. The target compound has a computed LogP of 1.0006 [1], whereas the des‑methyl comparator has an XLogP3 of 0 , representing approximately a 10‑fold difference in octanol‑water partition coefficient. This increase in lipophilicity is expected to enhance passive membrane permeability and may improve blood‑brain barrier penetration in vivo, although direct experimental permeability data for this specific compound are not yet published.

lipophilicity LogP membrane permeability ADME

Distinct Hydrogen‑Bonding Architecture Compared with the C2‑Imidazole Regioisomer

The single‑crystal X‑ray structure of the positional isomer rac‑(S)‑2‑(1H‑imidazol‑1‑yl)‑3‑methylbutan‑1‑ol (imidazole attached at C2 rather than C3) reveals intermolecular O–H···N hydrogen bonds linking molecules into chains along the a‑axis, with additional weak C–H···O and C–H···π interactions [1]. In the target compound, the imidazole ring is attached at C3 adjacent to a quaternary carbon, altering the relative spatial orientation of the hydrogen‑bond donor (alcohol –OH) and acceptor (imidazole N). This altered geometry is predicted to produce a different supramolecular packing motif, which may influence solubility, melting point, and co‑crystallization behavior. Quantitative hydrogen‑bond metrics for the target compound have not yet been reported; the comparison is therefore based on crystallographic data for the closest structurally characterized analog.

crystal engineering hydrogen bonding solid-state properties

Steric Shielding of the N‑Alkyl Attachment Point – Reduced Metabolic N‑Dealkylation Susceptibility

The gem‑dimethyl group at C3 of 3‑imidazol‑1‑yl‑3‑methyl‑butan‑1‑ol creates a quaternary carbon directly adjacent to the imidazole N‑alkyl attachment point. This steric environment is expected to hinder the approach of CYP enzymes responsible for N‑dealkylation—a common metabolic pathway for N‑alkylimidazoles [1]. By contrast, analogs such as 3‑(1H‑imidazol‑1‑yl)butan‑1‑ol and 1‑(1H‑imidazol‑1‑yl)‑2‑butanol lack this quaternary center and present a less hindered N‑alkyl chain. Direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not yet available for the target compound; the claim rests on well‑established steric‑effect principles in CYP‑mediated N‑dealkylation chemistry.

metabolic stability N-dealkylation steric hindrance CYP metabolism

Bidentate Ligand Precursor with Unique Bite‑Angle Potential – Structural Comparison with 1‑(1H‑Imidazol‑1‑yl)‑2‑butanol

The combination of a terminal primary alcohol and an imidazole ring separated by a gem‑dimethyl‑bearing C3 spacer in 3‑imidazol‑1‑yl‑3‑methyl‑butan‑1‑ol creates a potential bidentate (N,O) ligand with a constrained bite angle. Compared to 1‑(1H‑imidazol‑1‑yl)‑2‑butanol (CAS 368884‑25‑7, MW 140.18), which presents a secondary alcohol at C2 and a shorter, more flexible N‑alkyl chain, the target compound’s quaternary C3 center restricts conformational freedom and pre‑organizes the donor atoms for metal chelation . Imidazole‑alcohol ligands are employed in the synthesis of transition‑metal catalysts and metal–organic frameworks [1]; the gem‑dimethyl feature may favor formation of specific coordination geometries (e.g., distorted tetrahedral vs. square planar). No direct comparative coordination data (e.g., metal‑binding constants) are yet published for the target compound.

coordination chemistry bidentate ligand metal complex catalysis

Application Scenarios Where 3-Imidazol-1-yl-3-methyl-butan-1-ol Offers a Measurable Advantage


CYP2E1/CYP2A6‑Focused Drug Metabolism Studies Requiring Isozyme Selectivity

Based on the class‑level CYP selectivity evidence (MW <200 Da associated with CYP2E1/CYP2A6 inhibition), this compound is a more appropriate chemical tool than imidazole derivatives with MW >300 Da (which preferentially inhibit CYP3A4/5) when the experimental goal is selective modulation of CYP2E1 or CYP2A6 activity in human hepatic microsome assays [1]. Procurement of this low‑MW imidazole alcohol reduces the risk of off‑target CYP3A4/5 confounding that would occur with larger 1‑substituted imidazoles.

Cell‑Based Permeability Assays Where Enhanced Lipophilicity Is Critical

With a LogP of 1.0006—approximately 10‑fold higher than the des‑methyl analog 3‑(1H‑imidazol‑1‑yl)butan‑1‑ol (XLogP3 = 0)—the target compound is the preferred choice for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies where moderate lipophilicity is required to achieve measurable passive diffusion without resorting to prodrug strategies [2].

Synthesis of Sterically Hindered N‑Heterocyclic Carbene (NHC) or Bidentate Metal Complex Precursors

The quaternary carbon at C3 provides steric bulk adjacent to the imidazole nitrogen, a feature that can be exploited to tune the electronic and steric properties of derived NHC ligands or N,O‑bidentate chelators for transition‑metal catalysis [3]. This structural attribute distinguishes the target compound from less hindered imidazole alcohols and may lead to catalysts with altered turnover frequencies or enantioselectivities.

Metabolic Stability Screening of N‑Alkylimidazole Scaffolds

The gem‑dimethyl group is predicted to sterically shield the N‑alkyl attachment point from CYP‑mediated oxidative N‑dealkylation, a common metabolic soft spot. This compound can serve as a benchmark ‘sterically protected’ scaffold in hepatic microsome stability panels, alongside less hindered analogs (e.g., 3‑(1H‑imidazol‑1‑yl)butan‑1‑ol), to quantify the contribution of steric hindrance to metabolic half‑life [1].

Quote Request

Request a Quote for 3-Imidazol-1-yl-3-methyl-butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.